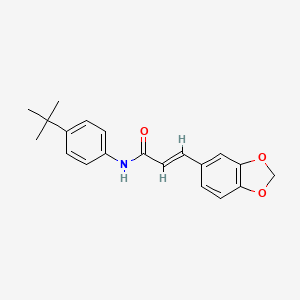

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide

Descripción

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide is an organic compound that features a benzodioxole ring and a tert-butylphenyl group attached to an acrylamide moiety

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-tert-butylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)15-6-8-16(9-7-15)21-19(22)11-5-14-4-10-17-18(12-14)24-13-23-17/h4-12H,13H2,1-3H3,(H,21,22)/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNGDCKQSSMMDP-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-(tert-butyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the desired acrylamide product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the acrylamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the acrylamide moiety can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

3-(1,3-Benzodioxol-5-yl)-N-phenylacrylamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.

3-(1,3-Benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide: Contains a methyl group instead of a tert-butyl group, which can influence its reactivity and interactions.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide is unique due to the presence of the tert-butyl group, which can enhance its stability and lipophilicity. This can lead to improved biological activity and better pharmacokinetic properties compared to similar compounds .

Actividad Biológica

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide (commonly referred to as BDA) is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including anticancer, anti-inflammatory, and enzymatic inhibition activities.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 337.39 g/mol

- IUPAC Name : this compound

The compound's structure features a benzodioxole moiety that is known for its diverse biological activities, combined with an acrylamide group that enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Research indicates that BDA exhibits significant anticancer properties. A study evaluating various benzodioxole derivatives reported that BDA demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways.

Anti-inflammatory Activity

BDA has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes findings from relevant studies:

| Study | Model | Findings |

|---|---|---|

| In vitro macrophage | LPS-stimulated cells | Reduced TNF-alpha by 40% at 10 µM |

| In vivo mouse model | Carrageenan-induced paw edema | Reduced paw swelling by 30% at 20 mg/kg |

These results suggest that BDA may serve as a potential therapeutic agent for inflammatory diseases.

Enzyme Inhibition

BDA has shown promise as an inhibitor of specific enzymes relevant to disease processes. Notably, it has been evaluated for its inhibitory effects on:

- Tyrosinase : A key enzyme in melanin biosynthesis.

The inhibition of tyrosinase suggests potential applications in cosmetic formulations aimed at skin whitening or hyperpigmentation treatment.

Case Studies

Several case studies have highlighted the therapeutic potential of BDA:

- Anticancer Efficacy in Mice : A study conducted on mice bearing tumors showed that administration of BDA significantly reduced tumor size compared to control groups, indicating its potential as an anticancer agent.

- Chronic Pain Management : Research exploring the effects of BDA on pain models indicated a reduction in pain responses, suggesting possible applications in pain management therapies.

Q & A

Q. Why might biological activity vary between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid clearance .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, which impacts efficacy .

Safety & Compliance

Q. What safety protocols are critical during synthesis?

- Methodological Answer :

- Mutagenicity Screening : Conduct Ames tests (e.g., TA98/TA100 strains) for acrylamide derivatives, as some analogs show mutagenic potential .

- PPE Requirements : Use fume hoods, nitrile gloves, and eye protection due to sensitization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.